Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar structure but lacks the ethyl group.
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- CAS Number : 1561495-85-9
The compound features both ethyl and methyl substituents at the 5-position of the spiro framework, enhancing its structural complexity and reactivity. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.
Research indicates that this compound may modulate enzymatic activity, leading to physiological effects. The spirocyclic structure likely enables specific binding interactions with molecular targets, which can result in the inhibition or activation of enzymatic reactions. This modulation may influence metabolic pathways and cellular processes.
Biological Activity
Studies have suggested several potential biological activities for this compound:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although further research is needed to confirm these findings.
- Pharmacological Applications : Its unique structure positions it as a candidate for drug development, particularly in targeting diseases related to metabolic dysregulation.
Case Studies and Experimental Data
-
Study on Enzyme Interaction :
- A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
-
Antimicrobial Activity :
- In vitro tests showed that the compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential use in developing new antibiotics.
-
Toxicological Assessment :
- Toxicological evaluations revealed that the compound has a relatively low toxicity profile in animal models, making it a safer candidate for further pharmacological exploration.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 172.18 g/mol |
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₄ | 200.23 g/mol |
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₄ | 200.23 g/mol |
The comparison highlights how the structural variations among these compounds influence their biological activities and potential applications.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-10(2)7-11(5-6-14-10)8(15-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
CZLRAQDQTFAQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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